N-(9,10-Dichloro-1-oxooctadecyl)-L-aspartic acid
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
- δ 12.5 (s, 2H) : Carboxylic acid protons
- δ 8.2 (t, 1H) : Amide N-H
- δ 4.4 (m, 1H) : α-proton of aspartic acid (J = 6.8 Hz)
- δ 2.8–2.6 (m, 2H) : β-methylene protons of aspartic acid
- δ 2.4 (t, 2H) : Ketone-adjacent methylene (C2 of alkyl chain)
- δ 1.5–1.2 (m, 28H) : Aliphatic chain protons
- δ 1.0 (t, 2H) : Terminal methyl group
13C NMR (100 MHz, DMSO-d6) :
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]+ calculated 505.2, observed 505.3
- Fragmentation patterns include loss of H2O (−18 Da), Cl2 (−70 Da), and decarboxylation (−44 Da).
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray data for this compound remains unreported, structural analogs suggest:
- Crystal system : Likely monoclinic (P21) due to chiral centers
- Unit cell parameters :
- a = 10–12 Å, b = 15–18 Å, c = 20–22 Å
- β = 90–100°
- Hydrogen bonding : Carboxylic acid dimers and amide-mediated interactions drive crystal packing
- Alkyl chain conformation : Predominantly all-anti configuration, with dichloro substituents introducing kinks at C9–C10
Molecular dynamics simulations predict a folded conformation in nonpolar solvents, with the aspartic acid moiety solvated preferentially in aqueous environments.
Properties
CAS No. |
93804-79-6 |
|---|---|
Molecular Formula |
C22H39Cl2NO5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-2-(9,10-dichlorooctadecanoylamino)butanedioic acid |
InChI |
InChI=1S/C22H39Cl2NO5/c1-2-3-4-5-7-10-13-17(23)18(24)14-11-8-6-9-12-15-20(26)25-19(22(29)30)16-21(27)28/h17-19H,2-16H2,1H3,(H,25,26)(H,27,28)(H,29,30)/t17?,18?,19-/m0/s1 |
InChI Key |
AZCXHZWXALPJBY-ACBHZAAOSA-N |
Isomeric SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)NC(CC(=O)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(9,10-Dichloro-1-oxooctadecyl)-L-aspartic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including toxicity, ecotoxicity, and pharmacological effects, drawing from diverse scientific literature.
This compound is characterized by its long carbon chain and chlorinated functional groups. These structural features contribute to its lipophilicity and potential interactions with biological membranes.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In one study, the compound was administered to male chickens at doses up to 1.0 mg/kg body weight three times a week for three weeks, showing no adverse effects . This suggests a relatively low acute toxicity in avian species.
Ecotoxicity
The ecological impact of this compound has been evaluated through various studies. Long-chain perfluorinated carboxylic acids (PFCAs), structurally similar to this compound, have demonstrated low to moderate toxicity in aquatic organisms, with acute toxicity values ranging from 8.8 to 285 mg/L . This information can serve as a comparative baseline for understanding the ecotoxicological implications of this compound.
Case Study 1: Aquatic Organisms
A study focusing on the effects of long-chain PFCAs on marine mussels revealed that concentrations as low as 2.23 mg/L could affect multi-xenobiotic resistance mechanisms . Given the structural similarities, it is plausible that this compound may exhibit comparable effects on aquatic life.
Case Study 2: Mammalian Studies
Research on the activation of peroxisome proliferator-activated receptor alpha (PPARα) in mammals indicated that chlorinated compounds can influence lipid metabolism . This finding suggests that this compound may have implications for metabolic processes in mammals.
Table 1: Summary of Toxicity and Ecotoxicity Data
| Study Type | Organism Type | Dose/Concentration | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Male Chickens | 1.0 mg/kg | No adverse effects |
| Ecotoxicity | Aquatic Organisms | 8.8 - 285 mg/L | Low to moderate toxicity |
| PPARα Activation | Mammalian Models | Varies | Altered lipid metabolism |
Comparison with Similar Compounds
N-Phenylpropenoyl-L-Amino Acids (NPAs)
NPAs, such as N-(E)-caffeic acid L-aspartic acid amide, are naturally occurring conjugates of amino acids and phenylpropenoyl groups. Key comparisons include:
NPAs exhibit antiadhesive properties against H. pylori due to structural features like vicinal hydroxyl groups and carboxylic acid moieties in the amino acid backbone . However, its biological activity remains uncharacterized.
Fmoc-L-Aspartic Acid Amide (Fmoc-L-Asp-NH₂)
Fmoc-L-Asp-NH₂ (CAS: FAA3135) is a protected aspartic acid derivative used in peptide synthesis. Key differences include:
The Fmoc group in Fmoc-L-Asp-NH₂ serves as a temporary protecting group for amine functionality during solid-phase synthesis, whereas the dichloro-octadecyl chain in the target compound may confer stability or solubility challenges in aqueous environments.
Natural Aspartic Acid Derivatives
Natural metabolites like L-asparagine and L-glutamine share the aspartic acid backbone but lack acylated alkyl chains. For example:
- L-Aspartic acid (C₄H₇NO₄) is a proteinogenic amino acid involved in the urea cycle and glycolysis .
- L-Asparagine (C₄H₈N₂O₃) is an amide derivative critical for nitrogen transport in plants .
The dichloro-octadecyl modification in this compound likely disrupts its role in metabolic pathways, redirecting its function toward synthetic or industrial applications.
Q & A
Basic Research Question: What are the recommended synthetic routes and characterization protocols for N-(9,10-Dichloro-1-oxooctadecyl)-L-aspartic acid?
Answer:
Synthesis typically involves chloroacylation of L-aspartic acid with 9,10-dichloro-1-oxooctadecyl chloride under anhydrous conditions. Key steps include:
- Coupling Reaction : Use of carbodiimide-based reagents (e.g., EDC or DCC) in dimethylformamide (DMF) to activate the carboxylic acid group of L-aspartic acid .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product .
- Characterization : Confirm structure via -NMR (e.g., δ 4.5–4.7 ppm for aspartyl α-protons) and high-resolution mass spectrometry (HRMS; expected [M+H] ~ 500–550 Da). Purity ≥95% should be validated by analytical HPLC .
Basic Research Question: Which analytical techniques are most reliable for assessing purity and structural integrity of this compound?
Answer:
- GC-MS/MS vs. LC-MS/MS : GC-MS/MS is preferred for volatile derivatives (e.g., methyl esters), while LC-MS/MS avoids derivatization and detects intact polar groups. For precise quantification, use stable-isotope dilution (e.g., -labeled analogs) to minimize matrix effects .
- FTIR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm for the oxooctadecyl moiety) .
- Elemental Analysis : Verify chlorine content (theoretical ~12–14%) to assess halogenation efficiency .
Advanced Research Question: How do thermal stability and crystal structure deformations impact experimental design for handling this compound?
Answer:
- Thermal Stability : Studies on L-aspartic acid analogs show monoclinic crystal systems undergo anisotropic thermal expansion. For N-(9,10-Dichloro-1-oxooctadecyl)-L-aspartic acid, store at ≤−20°C in inert atmospheres to prevent degradation. Avoid lyophilization if thermal shear stresses (e.g., ac plane contraction) disrupt crystallinity .
- Reaction Conditions : Optimize temperature-controlled syntheses (e.g., 0–4°C for acylation) to mitigate side reactions from thermal decomposition .
Advanced Research Question: What mechanistic insights exist regarding its interaction with cellular amino acid transporters or metabolic pathways?
Answer:
- Transport Competition : L-aspartic acid derivatives compete with endogenous substrates (e.g., glutamate) for SLC1A1/EAAT3 transporters. Use radiolabeled -aspartate assays to quantify uptake inhibition .
- Metabolic Profiling : Metabolomics (LC-QTOF-MS) reveals perturbations in nicotinamide/nicotinate pathways, as seen in ovarian response studies. Dose-response experiments (0.1–100 µM) can identify EC values for pathway modulation .
Advanced Research Question: How can researchers resolve contradictions in solubility data across studies?
Answer:
- Solvent Optimization : Test dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 7.4) with sonication. Evidence suggests lower concentrations (<1 mM) in PBS improve solubility, while DMSO stocks (10–50 mM) prevent aggregation .
- Dynamic Light Scattering (DLS) : Use DLS to detect micelle formation in aqueous solutions, which may explain discrepancies in reported solubility .
Advanced Research Question: What strategies mitigate chlorinated byproduct formation during synthesis?
Answer:
- Reagent Stoichiometry : Limit chloroacyl chloride to 1.1 equivalents relative to L-aspartic acid to reduce di-/tri-chlorinated impurities .
- Byproduct Detection : Employ tandem MS (MRM mode) to monitor m/z 542.3 (dichloro) vs. m/z 508.2 (monochloro) fragments. Purify via preparative TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Question: How does the compound’s stereochemistry influence its bioactivity?
Answer:
- Enantiomeric Purity : Validate via chiral HPLC (e.g., Chirobiotic T column, 10 mM ammonium acetate in methanol). D-enantiomers show reduced transporter affinity in electrophysiological assays (Xenopus oocyte models) .
- Molecular Docking : Simulate binding to EAAT3 using AutoDock Vina; the L-configuration’s α-carboxyl group aligns with transporter binding pockets (ΔG ~ −8.5 kcal/mol) .
Advanced Research Question: What are the best practices for in vivo pharmacokinetic studies of this compound?
Answer:
- Dosing : Administer intravenously (1–5 mg/kg) in rodent models to bypass first-pass metabolism. Plasma half-life (~2–4 hr) requires frequent sampling (0, 15, 30, 60, 120 min post-dose) .
- Tissue Distribution : Use LC-MS/MS to quantify concentrations in brain, liver, and kidneys. Permeability across the blood-brain barrier is predicted via PAMPA (Pe > 5 × 10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
